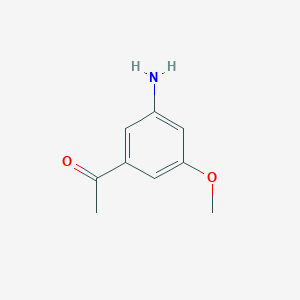

1-(3-Amino-5-methoxyphenyl)ethanone

描述

属性

CAS 编号 |

85276-72-8 |

|---|---|

分子式 |

C9H11NO2 |

分子量 |

165.19 g/mol |

IUPAC 名称 |

1-(3-amino-5-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H11NO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,10H2,1-2H3 |

InChI 键 |

ZEFWFBQRNIKGSN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC(=C1)OC)N |

规范 SMILES |

CC(=O)C1=CC(=CC(=C1)OC)N |

产品来源 |

United States |

科学研究应用

Unfortunately, the available search results provide limited information regarding the specific applications of the compound 1-(3-amino-5-methoxyphenyl)ethanone. However, based on the search results, we can infer some potential applications and related research areas:

1. Chemical Intermediate/Building Block:

- This compound is identified as a chemical intermediate based on its listing on chemical synthesis websites . This suggests its use as a starting material or building block in the synthesis of more complex molecules.

2. Potential in Drug Discovery:

- The presence of a methoxyphenyl ring is mentioned in the context of drug discovery . Specifically, compounds with a methoxyphenyl ring have shown better metabolic stability .

- The broader class of amino-substituted compounds, such as 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, have demonstrated antimicrobial activity . This suggests that this compound, as an amino-containing compound, might be explored for similar biological activities or as a component in designing antimicrobial agents.

- The search results mention the use of 5-amino-1,2,3-triazole-4-carboxamides (ATC) as a novel hit series of compounds against Trypanosoma cruzi, the causative agent of Chagas disease . While this compound is not an ATC, the reference highlights the importance of amino groups in developing drugs for neglected diseases.

3. Synthesis of complex structures:

- This compound can be used as a starting material for synthesizing complex chemical structures, such as Trans-1-Amino-1,2,3,4-tetrahydro-2-(3-methoxyphenyl)naphthalene . These complex structures can then be explored for various applications, including pharmaceuticals, materials science, and other areas.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of ethanone derivatives are highly dependent on substituent type, position, and electronic effects. Key analogues include:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (–NH₂) in the target compound is electron-donating, enhancing nucleophilicity at the aromatic ring, whereas bromo (–Br) or nitro (–NO₂) groups (e.g., 1-(2-Amino-6-nitrophenyl)ethanone in ) are electron-withdrawing, reducing reactivity .

- Biological Activity: Hydroxyl groups (–OH) significantly enhance antioxidant and α-glucosidase inhibitory activities compared to methoxy or amino groups. For example, 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone showed stronger enzyme inhibition than gallic acid derivatives .

- Synthetic Utility: Halogenated derivatives (e.g., bromo or chloro) are common intermediates in cross-coupling reactions (), while amino-substituted variants may serve as ligands or pharmacophores .

Physicochemical Properties

Substituents critically influence melting points, solubility, and stability:

- However, amino groups may also confer instability under oxidative conditions .

- Methoxy Group Impact : Methoxy substituents enhance lipid solubility, facilitating membrane penetration in biological systems .

准备方法

Hydrazine-Based Cyclization and Functionalization (Patent US5616723A)

Although this patent focuses on 3-amino-5-methylpyrazole, it illustrates the use of cyanoacetone and hydrazine derivatives to form amino-substituted heterocycles. This method involves refluxing sodium cyanoacetone with hydrazinium salts in toluene with water removal, followed by filtration and distillation to isolate the product with high purity and yield (~72-83%).

While not directly synthesizing this compound, this approach informs the use of hydrazine reagents and controlled reflux with water separation for amino group introduction in acetyl-containing substrates.

Multi-Step Synthesis via Hydrazone Intermediates (Patent CN107721941B)

This patent describes a three-step process to prepare 3-amino-5-methyl isoxazole, which can be analogously applied to methoxy-substituted aromatic ketones:

- Step 1: Generation of acetyl acetonitrile by reaction of ethyl acetate and acetonitrile in the presence of metal bases such as NaH, n-BuLi, or LDA.

- Step 2: Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide in alcoholic solvents (methanol or ethanol) under reflux to form hydrazone intermediates.

- Step 3: Ring-closing reaction of hydrazone with hydroxylamine hydrochloride under alkaline conditions (potassium carbonate) to yield the amino-substituted heterocycle.

Yields for hydrazone formation are high (88-90%), and the final amino heterocycle is obtained with 78-80% yield and high purity (>98% by HPLC).

This method highlights the use of hydrazone intermediates and controlled ring closure under alkaline conditions, which may be adapted for synthesizing this compound analogs by modifying the aromatic substituents.

One-Pot Multi-Component Reactions (PMC Articles)

A one-pot synthesis approach using 3-amino-1,2,4-triazole, malononitrile, and aromatic aldehydes catalyzed by NaOH in ethanol under reflux or ultrasonic irradiation yields amino-substituted heterocycles efficiently with good selectivity and yields.

Another study synthesizes Schiff bases starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, and ammonium acetate, followed by sulfurization to yield amino-substituted thiophene derivatives. The initial condensation involves reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion, with yields around 75%.

These methods demonstrate the utility of multi-component and condensation reactions involving substituted acetophenones and malononitrile derivatives to introduce amino groups and other heteroatoms on the aromatic ring.

Comparative Data Table of Preparation Methods

Research Findings and Notes

Hydrazine and hydrazone intermediates are effective for introducing amino groups adjacent to methoxy and acetyl functionalities, with careful control of reaction temperature and pH critical for yield and purity.

Use of metal bases (NaH, n-BuLi, LDA) facilitates formation of reactive intermediates such as acetyl acetonitrile, enabling subsequent hydrazone formation and ring closure.

Multi-component one-pot reactions offer operational simplicity and good selectivity, suitable for rapid synthesis of amino-substituted aromatic ketones and related heterocycles.

Reflux with water removal (Dean-Stark apparatus) is a common technique to drive condensation reactions to completion, improving yields.

Purification often involves crystallization or filtration , with HPLC used to confirm purity levels above 95%.

常见问题

Q. What are the common synthetic routes for 1-(3-Amino-5-methoxyphenyl)ethanone, and how are they optimized for yield?

The synthesis typically involves Friedel-Crafts acylation or direct functionalization of pre-substituted aromatic rings . For example, Friedel-Crafts reactions employ acyl chlorides and Lewis acids (e.g., AlCl₃) to introduce the ethanone group to methoxy- and amino-substituted benzene derivatives . Optimization focuses on:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ influence regioselectivity.

- Solvent choice : Dry toluene or acetonitrile minimizes side reactions .

- Temperature control : Reactions often proceed at reflux (e.g., 80–110°C) to balance kinetics and stability of sensitive amino groups.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, amino protons at δ 5.5–6.5 ppm) .

- Mass spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., m/z 179.1 for C₉H₁₁NO₂) .

- IR spectroscopy : Stretching vibrations for carbonyl (1680–1700 cm⁻¹) and amino groups (3300–3500 cm⁻¹) validate functional groups .

Q. What physicochemical properties (e.g., LogP, solubility) are critical for experimental design?

Q. What safety precautions are necessary when handling this compound?

While specific toxicological data are limited, general precautions include:

- Ventilation : Avoid inhalation of dust/vapors (use fume hoods) .

- Protective gear : Gloves and goggles to prevent skin/eye contact .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from tautomerism (e.g., keto-enol shifts) or solvent effects . Strategies include:

Q. What computational methods are suitable for predicting reactivity or binding interactions?

- DFT calculations : Gaussian or ORCA software models electron density (e.g., Fukui indices) to predict electrophilic/nucleophilic sites .

- Molecular docking : AutoDock Vina assesses interactions with biological targets (e.g., enzymes requiring aryl ketone motifs) .

- MD simulations : GROMACS explores solvation effects and stability in aqueous/organic phases .

Q. How can reaction conditions be tailored to avoid deprotection of the amino/methoxy groups?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amino groups during acylation .

- Low-temperature protocols : Reduce thermal degradation (e.g., –10°C for acid-sensitive steps) .

- Mild Lewis acids : ZnCl₂ or Bi(OTf)₃ minimizes demethylation of methoxy groups .

Q. What strategies address low yields in multi-step syntheses involving this compound?

- Intermediate monitoring : TLC or HPLC tracks byproduct formation .

- Flow chemistry : Enhances reproducibility in exothermic steps (e.g., acylation) .

- Microwave-assisted synthesis : Accelerates slow steps (e.g., cyclization) while improving yield .

Q. How are stability studies designed to assess degradation under experimental conditions?

- Forced degradation : Expose to heat (40–60°C), light (UV irradiation), or acidic/basic conditions .

- HPLC-MS analysis : Identifies degradation products (e.g., oxidized amino groups) .

- Kinetic modeling : Arrhenius plots predict shelf-life at storage temperatures .

Methodological Guidance for Data Interpretation

Q. Resolving discrepancies between experimental and computational LogP values

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。